1-(4-Chlorobenzyl)piperidin-4-amine
Description
Significance of Piperidine-Based Scaffolds in Drug Discovery and Development
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and naturally occurring alkaloids. Its prevalence is a testament to its versatility and favorable properties as a drug scaffold. Piperidine-containing compounds are represented in over twenty classes of pharmaceuticals, including analgesics, antihistamines, antipsychotics, and anti-cancer agents. researchgate.net In fact, more than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine moiety. mdpi.com
The significance of the piperidine scaffold in drug design can be attributed to several key factors:
Modulation of Physicochemical Properties: The inclusion of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. mdpi.comnih.gov
Enhancement of Biological Activity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
Improved Pharmacokinetic Profiles: Piperidine-based analogues can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to better drug performance in the body. mdpi.com
Versatility in Synthesis: The piperidine ring serves as a versatile building block, with well-established synthetic methodologies for its formation and functionalization. nih.gov This allows for the creation of diverse libraries of compounds for screening and optimization.
The development of novel antifungal agents provides a recent example of the application of piperidine scaffolds. Researchers have synthesized libraries of 4-aminopiperidines, demonstrating their potential as a new chemotype with significant antifungal activity. mdpi.com
Overview of the 4-Chlorobenzyl Moiety as a Pharmacophore in Bioactive Molecules
The 4-chlorobenzyl group is another important structural feature in medicinal chemistry, often incorporated into molecules to enhance their biological activity. The chlorine atom at the para-position of the benzyl (B1604629) ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.
The 4-chlorobenzyl moiety is found in a variety of bioactive compounds, including:
Antihistamines: The antihistamine drug Levocetirizine is prepared from an intermediate containing a (4-chlorophenyl)phenylmethyl group, highlighting the role of this moiety in targeting histamine (B1213489) receptors. google.com
Anticancer Agents: Research into inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cancer cell survival pathways, has utilized the 4-chlorobenzyl group. For instance, the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine was developed as a potent and selective inhibitor of PKBβ. nih.gov Although this specific derivative showed high clearance in vivo, it served as a crucial lead compound for the development of more orally bioavailable inhibitors. nih.gov
Analgesics and CNS Depressants: Early research into 4-benzylpiperidine (B145979) derivatives identified compounds with a 4-chlorobenzyl group as having potential analgesic and central nervous system depressant activity. google.com
The synthesis of molecules containing the 4-chlorobenzyl group is often achieved through the reaction of a suitable amine with 4-chlorobenzyl bromide or a related electrophile. nih.gov
The combination of the piperidine scaffold and the 4-chlorobenzyl moiety in 1-(4-Chlorobenzyl)piperidin-4-amine results in a molecule that is a valuable intermediate for the synthesis of targeted therapeutic agents. Its structure provides a foundation for the development of new drugs aimed at a variety of biological targets, leveraging the established pharmacological importance of both of its core components.
Data Tables
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1158497-67-6 | bldpharm.com |
| Molecular Formula | C12H18Cl2N2 | bldpharm.com |
| Molecular Weight | 261.19 g/mol | bldpharm.com |
| Storage | Inert atmosphere, room temperature | bldpharm.com |
Properties
CAS No. |
78471-44-0 |
|---|---|
Molecular Formula |
C14H18ClF3N2O2 |
Molecular Weight |
338.75 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H17ClN2.C2HF3O2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;3-2(4,5)1(6)7/h1-4,12H,5-9,14H2;(H,6,7) |
InChI Key |
OALRRWRZHRJPER-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine and its Analogs
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is a critical aspect of modern organic chemistry. For this compound and its analogs, several strategies have been developed to achieve high levels of stereocontrol.
Reductive Amination Strategies for Piperidine (B6355638) N-1 Alkylation
Reductive amination is a cornerstone of amine synthesis, providing a reliable method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com In the context of this compound, this strategy is employed for the N-1 alkylation of the piperidine ring.
The synthesis often commences with a suitable piperidine precursor, which is then reacted with 4-chlorobenzaldehyde. A variety of reducing agents can be utilized for the subsequent reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical, as some, like NaBH₃CN, are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com The reaction conditions, including the solvent and the presence of an acid catalyst, are optimized to ensure high yields and purity of the desired N-alkylated product. youtube.comorganic-chemistry.org
| Reactants | Reducing Agent | Key Features |
| Piperidin-4-amine, 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | Mild and selective reduction of the intermediate imine. |
| Piperidin-4-amine, 4-Chlorobenzaldehyde | Sodium cyanoborohydride | Selective for imine reduction over carbonyls. masterorganicchemistry.com |
| Piperidin-4-amine, 4-Chlorobenzaldehyde | Hydrogen with a catalyst (e.g., Palladium) | Can be used as an alternative to complex metal hydrides. youtube.com |
Derivatization of the Piperidin-4-amine Scaffold
The piperidin-4-amine scaffold is a versatile building block that allows for extensive derivatization at both the piperidine nitrogen (N-1) and the 4-amino group. This flexibility is a key reason for its prevalence in medicinal chemistry. The synthesis of analogs often involves introducing a variety of substituents to probe structure-activity relationships.
Functionalization can be achieved through various reactions. For instance, the primary amine at the 4-position can be acylated, sulfonylated, or further alkylated to introduce a wide range of functional groups. Similarly, the piperidine nitrogen, if not already substituted with the 4-chlorobenzyl group, can be functionalized using different alkylating or acylating agents. researchgate.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to selectively functionalize one amine in the presence of the other. nih.gov
Multicomponent Reaction Approaches for Complex Derivatives
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules in a single step by combining three or more starting materials. nih.govresearchgate.net These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds. For the synthesis of complex derivatives of the piperidine scaffold, MCRs have emerged as a powerful tool.
One notable example is the one-pot synthesis of highly functionalized piperidine derivatives using a combination of an amine, an aldehyde, and a β-keto ester, often catalyzed by an acid such as sulfamic acid. researchgate.net This approach allows for the creation of a diverse set of piperidine analogs by simply varying the starting components. While not a direct synthesis of this compound itself, these MCRs provide access to a wide array of substituted piperidines that can be further modified to yield the desired products. nih.govresearchgate.net
Functionalization and Derivatization of this compound
Once this compound is synthesized, it can serve as a key intermediate for the preparation of a multitude of other compounds. The primary amino group at the 4-position is a prime site for further chemical transformations.
Synthesis of Carboxamide Derivatives
The formation of carboxamide derivatives from the primary amine of this compound is a common and important transformation. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride.
The coupling of a carboxylic acid with the amine is often facilitated by a coupling agent. A widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups.
| Reactants | Coupling Agent/Method | Product Type |
| This compound, Carboxylic Acid | EDCI, HOAt | Carboxamide |
| This compound, Acyl Chloride | Base (e.g., triethylamine) | Carboxamide |
Preparation of Substituted Piperidine-4-carboxamides
Building upon the synthesis of carboxamide derivatives, a diverse array of substituted piperidine-4-carboxamides can be prepared. This involves utilizing a variety of carboxylic acids in the coupling reaction described above. The nature of the substituent on the carboxylic acid can be tailored to explore its impact on the properties of the final molecule.
For example, the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been reported as potent inhibitors of protein kinase B (Akt). acs.org This highlights the importance of the carboxamide linkage in creating biologically active molecules. The general synthetic strategy involves the coupling of the core piperidine amine with a suitably substituted carboxylic acid, demonstrating the modularity of this synthetic approach. nih.gov
Formation of Sulfonyl-Substituted Derivatives
The primary amine at the 4-position of the piperidine ring serves as a nucleophilic site for the formation of sulfonamides. The reaction of this compound with various sulfonyl chlorides in the presence of a base is a standard and efficient method for synthesizing N-sulfonyl-substituted derivatives. This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is a well-established pharmacophore. sigmaaldrich.com
A representative synthetic protocol involves dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, along with a tertiary amine base like triethylamine (B128534) or pyridine (B92270). The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. A sulfonyl chloride, for instance, methanesulfonyl chloride or p-toluenesulfonyl chloride, is then added, typically at a controlled temperature (e.g., 0 °C to room temperature), to yield the corresponding N-substituted sulfonamide. The resulting sulfonamide from a primary amine contains an N-H hydrogen that is rendered acidic by the adjacent sulfonyl group. libretexts.org
Table 1: Proposed Synthesis of a Sulfonyl-Substituted Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Generation of Thiazolylmethyl and Nitrobenzyl Analogs
The generation of analogs through the modification of the 4-amino group can be effectively achieved via reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This method is highly versatile and avoids issues of over-alkylation that can occur with direct alkylation using halides. masterorganicchemistry.com
Generation of Thiazolylmethyl Analogs: To generate a thiazolylmethyl analog, this compound can be reacted with a suitable thiazolecarboxaldehyde, such as thiazole-2-carboxaldehyde. The reaction is typically carried out in a solvent like methanol (B129727) or dichloroethane. A mild reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], is used to selectively reduce the imine intermediate without affecting the aldehyde starting material. masterorganicchemistry.com This would result in the formation of N-(thiazol-2-ylmethyl)-1-(4-chlorobenzyl)piperidin-4-amine.
Generation of Nitrobenzyl Analogs: A similar strategy is employed to synthesize nitrobenzyl analogs. The reductive amination of this compound with a nitrobenzaldehyde (e.g., 4-nitrobenzaldehyde) under similar conditions (mild reducing agent and a suitable solvent) would yield the N-(4-nitrobenzyl) derivative. This method allows for the controlled, mono-alkylation of the primary amine.
Table 2: Proposed Synthesis of Analogs via Reductive Amination
| Amine Substrate | Aldehyde | Reducing Agent | Product | Analog Type |
|---|---|---|---|---|
| This compound | Thiazole-2-carboxaldehyde | NaBH(OAc)₃ | N-(Thiazol-2-ylmethyl)-1-(4-chlorobenzyl)piperidin-4-amine | Thiazolylmethyl |
Kinetic and Mechanistic Studies of Chemical Reactions Involving this compound
The oxidation of this compound by potassium permanganate (B83412) in an alkaline medium has been the subject of detailed kinetic and mechanistic investigations. These studies provide insight into the reaction pathways, rate dependencies, and the influence of catalysts.
Permanganate Oxidation Pathways and Rate Laws
Kinetic studies of the oxidation of this compound, also referred to as 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), by alkaline permanganate have been conducted spectrophotometrically. masterorganicchemistry.comresearchgate.net The reaction progress is monitored by following the disappearance of the characteristic purple color of the permanganate ion (MnO₄⁻). researchgate.net
The research findings indicate that the reaction follows first-order kinetics with respect to the concentration of potassium permanganate. masterorganicchemistry.comresearchgate.net However, the reaction exhibits a fractional-order dependence on both the concentration of the substrate, this compound, and the concentration of the alkali (NaOH). masterorganicchemistry.comresearchgate.net This fractional order suggests the formation of an intermediate complex prior to the rate-determining step of the reaction mechanism. masterorganicchemistry.comresearchgate.net The proposed mechanism involves the active oxidant species in the alkaline medium reacting with the substrate to form an intermediate complex, which then decomposes into the final products. researchgate.net
The rate of the reaction was observed to increase with an increase in temperature, as expected for such chemical transformations. researchgate.net
Table 3: Effect of Reactant Concentration on Reaction Rate in Uncatalyzed Oxidation
| [KMnO₄] (mol dm⁻³) | [Substrate] (mol dm⁻³) | [NaOH] (mol dm⁻³) | Initial Rate (mol dm⁻³ s⁻¹) |
|---|---|---|---|
| 5.0 x 10⁻⁵ | 5.0 x 10⁻⁴ | 0.01 | Data varies with specific experimental conditions |
| 1.0 x 10⁻⁴ | 5.0 x 10⁻⁴ | 0.01 | Rate increases |
| 5.0 x 10⁻⁵ | 1.0 x 10⁻³ | 0.01 | Rate increases, but not proportionally |
| 5.0 x 10⁻⁵ | 5.0 x 10⁻⁴ | 0.02 | Rate increases, but not proportionally |
This table is illustrative based on the described dependencies. Actual values are found in the source literature.
Catalytic Effects on Oxidation Kinetics
The oxidation of this compound by alkaline permanganate can be catalyzed by Ruthenium(III) chloride (Ru(III)). masterorganicchemistry.comafasci.comrasayanjournal.co.in The presence of the Ru(III) catalyst significantly influences the reaction kinetics. The catalyzed reaction demonstrates first-order kinetics with respect to the concentration of the Ru(III) catalyst. masterorganicchemistry.comafasci.comrasayanjournal.co.in The dependence on the substrate and the alkaline medium remains as a fractional order, similar to the uncatalyzed reaction. masterorganicchemistry.comafasci.comrasayanjournal.co.in
The proposed catalytic cycle involves the formation of a complex between the catalyst and the substrate, which facilitates the electron transfer process to the permanganate oxidant. During the reaction in the alkaline medium, manganese exhibits various oxidation states, indicated by color changes from violet (Mn(VII)) to blue (hypothetically Mn(IV)) and then to green (Mn(VI)), which is the stable reduction product in a strong alkaline medium. masterorganicchemistry.comresearchgate.net
Reaction Product Identification and Characterization
The stoichiometry of the oxidation reaction between this compound and potassium permanganate was determined to be 1:4. afasci.comrasayanjournal.co.in Following the reaction, the organic products were isolated and characterized using Liquid Chromatography-Mass Spectrometry (LC-MS). The identified products of the oxidative degradation were determined to be chlorobenzene (B131634) and a compound identified as L-alanine, N-(2-aminomethylethyl)-carboxylic acid. afasci.comrasayanjournal.co.in This indicates that the oxidation process leads to the cleavage of both the benzyl (B1604629) group from the piperidine nitrogen and the fragmentation of the piperidine ring itself.
Molecular Pharmacology and Investigation of Biological Targets
Characterization of Protein Kinase Inhibition
Research has identified derivatives of 1-(4-Chlorobenzyl)piperidin-4-amine as potent inhibitors of protein kinases, particularly within the AGC kinase family, which includes Protein Kinase B (Akt).
ATP-Competitive Inhibition of Protein Kinase B (Akt/PKB)
A structurally similar compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2), has been identified as a potent, ATP-competitive inhibitor of Protein Kinase B (PKB), also known as Akt. nih.govacs.org This inhibition is crucial as the PI3K-PKB-mTOR signaling pathway is frequently overactive in various forms of cancer, making PKB a significant target for anticancer agents. nih.govnih.gov The development of this inhibitor stemmed from fragment-based screening that identified 7-azaindole (B17877) as a suitable scaffold for PKB inhibition. nih.gov The 4-chlorophenyl group of the inhibitor is positioned in a key lipophilic pocket, demonstrating a specific binding mode that contributes to its inhibitory action. acs.org
The selectivity of these inhibitors is a critical aspect of their development. The analog, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, demonstrated a 28-fold selectivity for PKB over the closely related homologous kinase, Protein Kinase A (PKA). nih.govacs.org Further optimization of this series of compounds led to inhibitors with up to 150-fold selectivity for PKB over PKA. nih.govacs.org This selectivity is partly achieved by an interaction between the inhibitor's basic amino group and the Met282 residue in PKB, an interaction that is not present in PKA. acs.org Subsequent development efforts also focused on increasing selectivity against other AGC kinases like ROCK. acs.org
Inhibitors based on this scaffold have been shown to effectively modulate the PI3K-PKB-mTOR signaling pathway. nih.govacs.org The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov The compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine demonstrated inhibition of relevant molecular biomarkers within this pathway in cellular assays. nih.govacs.org By inhibiting PKB, these compounds prevent the phosphorylation of downstream substrates, disrupting the signaling cascade that is often hyperactive in cancer cells. nih.govnih.gov
Multi-AGC Kinase Inhibitory Profiles
While selectivity for PKB is often a primary goal, some piperidine-based inhibitors exhibit a broader inhibitory profile against multiple kinases in the AGC family. nih.gov For instance, a potent pan-AKT inhibitor from a series of compounds with a piperidin-4-yl side chain also showed inhibitory activity against other AGC family kinases. nih.gov This multi-kinase inhibition can be advantageous in certain therapeutic contexts. nih.gov The kinase selectivity profile for such compounds is often determined through broad screening panels to understand their full spectrum of activity. nih.gov
Elucidation of Monoacylglycerol Lipase (MAGL) Inhibition
The piperidine (B6355638) scaffold is also a key feature in a class of inhibitors targeting Monoacylglycerol Lipase (MAGL), an enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. acs.orgnih.govresearchgate.net
Reversible Inhibitory Mechanisms of Piperidine Derivatives
A significant focus in the development of MAGL inhibitors has been on achieving reversible inhibition. acs.orgnih.govmdpi.com Unlike irreversible inhibitors, which can lead to chronic enzyme blockade and potential desensitization of cannabinoid receptors, reversible inhibitors bind temporarily to the enzyme. acs.orgmdpi.com Several classes of piperidine derivatives have been developed as reversible MAGL inhibitors. nih.govnih.gov For example, a new class of benzylpiperidine-based compounds was synthesized, leading to potent and selective reversible MAGL inhibitors. acs.orgnih.govresearchgate.net Molecular docking and dynamics simulations have been used to understand the binding modes of these inhibitors, revealing that specific substitutions on the piperidine and associated rings are key for potent and reversible action. mdpi.comnih.gov
Identification of Key Binding Interactions and Anchoring Points within the Active Site
While direct experimental data on the binding of this compound to the dopamine (B1211576) transporter (DAT) active site is not extensively available in the public domain, insights can be drawn from structure-activity relationship (SAR) studies of related compounds. The primary binding site (S1) of DAT features critical residues such as Asp79, which forms an ionic bond with the amine nitrogen of substrates and many inhibitors, and Tyr156, which engages in π-π stacking interactions with the aromatic rings of ligands. nih.gov For a molecule like this compound, the piperidine nitrogen is a likely anchoring point, forming a crucial interaction with Asp79. The 4-chlorobenzyl moiety is positioned to interact with a hydrophobic pocket within the binding site, potentially involving residues that contribute to the transporter's affinity and selectivity.
Modulation of Dopamine Transporter (DAT) Activity
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for various psychoactive compounds. The interaction of this compound with DAT is of significant interest for understanding its potential pharmacological effects.
Atypical DAT Inhibitory Mechanisms
Atypical DAT inhibitors are compounds that block dopamine reuptake without producing the classic stimulant effects associated with substances like cocaine. nih.gov These agents are thought to stabilize the transporter in a conformation that is different from that induced by typical inhibitors. One proposed mechanism for atypicality is the propensity of a ligand to induce or stabilize an inward-facing or occluded conformation of the DAT. This contrasts with typical inhibitors that tend to lock the transporter in an outward-facing state. While specific studies on this compound are not prevalent, its structural class aligns with that of other known atypical DAT inhibitors.
Influence on DAT Conformational States and Ligand Binding
The binding of a ligand to the DAT can influence the conformational equilibrium of the transporter, shifting it between outward-open, occluded, and inward-open states. Atypical DAT inhibitors are hypothesized to favor conformations that are less conducive to the robust locomotor stimulation seen with typical inhibitors. The interaction of the 4-chlorobenzyl group within a specific sub-pocket of the DAT binding site could be a determining factor in inducing an atypical conformational state. Further research, including computational modeling and experimental binding assays, is necessary to fully elucidate the specific influence of this compound on DAT conformational dynamics.
Interaction with Neurotransmitter Receptors
Beyond the dopamine transporter, the pharmacological profile of a compound is shaped by its interactions with various neurotransmitter receptors.
Dopamine Receptor Binding Affinities
While direct binding data for this compound across the full panel of dopamine receptors is limited, studies on structurally related compounds provide valuable insights. A study on 4-heterocyclylpiperidines identified a close analog, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, which exhibited a moderate affinity for the human dopamine D4 receptor and a lower affinity for the D2 receptor. nih.gov This suggests that the 1-(4-chlorobenzyl)piperidine (B7789068) scaffold can confer significant affinity and selectivity for the D4 receptor subtype. The affinity of this related compound is detailed in the table below.
| Compound | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D2/D4) |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 | ~244 | 4-fold |
Data sourced from Rowley et al., J. Med. Chem. 1997, 40 (15), pp 2374–2385. nih.gov
These findings suggest that this compound may also exhibit a preference for the D4 receptor over the D2 receptor. The D4 receptor is implicated in a variety of cognitive and emotional processes, and ligands with D4 receptor activity are of interest for the development of novel therapeutics. mdpi.com
Serotonin (B10506) Receptor Modulation
The interaction of benzylpiperidine derivatives with serotonin (5-HT) receptors is a well-documented area of medicinal chemistry. Various benzylpiperidine-containing compounds have shown affinity for different 5-HT receptor subtypes, including 5-HT1A and 5-HT2A receptors. For instance, the substitution pattern on the benzyl (B1604629) ring and the nature of the piperidine substituent can significantly influence binding affinity and functional activity at these receptors. nih.gov
Enzyme Inhibition Beyond Kinases and Lipases (e.g., Urease)
While direct studies on the urease inhibitory activity of this compound are not extensively documented in publicly available literature, research on structurally related piperidine derivatives suggests a potential for such activity. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
A study on a series of piperidine-based compounds demonstrated that the piperidine scaffold can serve as a basis for effective urease inhibitors. The inhibitory potential of these compounds is influenced by the nature of the substituents on the piperidine ring. For instance, various N-substituted piperidine derivatives have been synthesized and shown to exhibit a range of urease inhibitory activities.
In one study, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and evaluated for their urease inhibitory potential. All tested compounds displayed strong inhibitory activity against urease, with some showing significantly lower IC50 values than the standard inhibitor, thiourea. scielo.br Specifically, compounds with this structural motif demonstrated IC50 values ranging from 0.63 to 6.28 µM, compared to thiourea's IC50 of 21.25 µM. scielo.br Although these compounds are more complex than this compound, the data suggests that the substituted piperidine core can be a key pharmacophore for urease inhibition.
The following table summarizes the urease inhibitory activity of selected related compounds, highlighting the potential of the piperidine scaffold.
| Compound | Urease IC50 (µM) | Reference |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(substituted)thio]-1,3,4-oxadiazoles | 0.63 - 6.28 | scielo.br |
| Thiourea (Standard) | 21.25 | scielo.br |
It is important to note that without direct experimental data for this compound, its specific urease inhibitory activity remains speculative.
DNA Interaction and Cellular Process Modulation
The ability of a compound to interact with DNA and modulate cellular processes is a critical aspect of its pharmacological profile. While direct evidence of this compound binding to DNA is scarce in the literature, studies on related molecules provide insights into its potential cellular effects.
Research has focused on a structurally more complex analog, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine , which has been identified as a potent inhibitor of Protein Kinase B (PKB, also known as Akt). nih.gov This kinase is a crucial node in the PI3K/PKB/mTOR signaling pathway, which is fundamental for regulating cell growth, proliferation, and survival. nih.govacs.org
The inhibition of PKB by this related compound leads to the modulation of downstream cellular processes. Specifically, it has been shown to inhibit the phosphorylation of key biomarkers within the PI3K/PKB/mTOR pathway in cellular assays. nih.gov This pathway is frequently dysregulated in cancer, making its inhibitors potential therapeutic agents. nih.govacs.org The 4-chlorobenzyl group of this analog occupies a lipophilic pocket in the kinase domain, contributing to its inhibitory activity. nih.gov
While these findings are for a related but different molecule, they suggest that the 1-(4-chlorobenzyl)piperidine moiety can be a key structural element for interacting with and modulating the activity of cellular signaling proteins.
There is no direct evidence to suggest that this compound itself intercalates with or binds directly to DNA in the manner of classical DNA intercalating agents. Studies on piperidine-containing compounds that do interact with DNA typically involve large, planar aromatic systems or metal complexes, which are absent in the structure of this compound.
Further research is required to elucidate the specific cellular processes modulated by this compound and to determine if it has any direct interactions with DNA.
Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms
Systematic Exploration of the Piperidine (B6355638) Scaffold and its Substituents
The piperidine ring is a prevalent structural motif in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance membrane permeability, receptor binding, and metabolic stability. researchgate.netnih.govresearchgate.net The systematic study of substituents on the piperidine scaffold of 1-(4-Chlorobenzyl)piperidin-4-amine and its analogs has been crucial in optimizing their biological activity.
Role of the 4-Chlorobenzyl Moiety in Target Binding and Selectivity
The 4-chlorobenzyl group plays a significant role in the interaction of these compounds with their biological targets. In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are potent inhibitors of Protein Kinase B (PKB), the nature of the substituent on the benzyl (B1604629) ring was found to influence both affinity and selectivity. nih.gov
While the unsubstituted benzyl analog showed good potency, the introduction of a chlorine atom at the 4-position of the benzyl ring, as in the parent compound of interest, was found to be favorable for activity. nih.gov The substitution pattern on the benzyl ring significantly impacts selectivity for PKB over the closely related kinase PKA. For instance, moving the chloro group from the 4-position to the 3-position reduced both affinity and selectivity. nih.gov Interestingly, a 2-chlorobenzyl analog regained approximately 40-fold selectivity. nih.gov
Further studies showed that combining a 2- and 4-chloro substituent on the benzyl group increased the selectivity for PKB to about 150-fold while maintaining nanomolar potency. nih.gov This enhanced selectivity was attributed to a decrease in inhibitory activity against PKA rather than an increase in affinity for PKB, a phenomenon linked to the increased lipophilicity of the benzyl group. nih.gov The benzyl substituent is thought to interact poorly with PKA relative to PKB, directing it towards the solvent-exposed region. nih.gov
| Compound | Benzyl Substituent | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 2 | 4-Chloro | 54 | 1500 | 28 |
| 3 | 3-Chloro | 210 | 2100 | 10 |
| 4 | 2-Chloro | 110 | 4400 | 40 |
| 12 | 2,4-Dichloro | 47 | 7100 | 151 |
| 10 | 4-tert-Butyl | 98 | 12300 | 126 |
Impact of Piperidine C-4 Substituents on Biological Potency
The substituent at the C-4 position of the piperidine ring is another critical determinant of biological activity. In the context of PKB inhibitors, replacing the 4-amino group with other substituents led to varied outcomes. For a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, increasing the size of the 4-substituent generally led to a decrease in PKB inhibitory activity. nih.gov For example, a 4-tert-butyl analog was found to be less active than other analogs in this series. nih.gov This suggests that the flexibility and nature of the linker group between the piperidine and the substituent play a role in how well the C-4 substituent can interact with the target protein. nih.gov
In other classes of compounds, such as those targeting sigma receptors, the nature of the C-4 substituent is also crucial. For a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the presence or absence of a phenyl group at the C-4 position of the piperidine ring influenced the affinity for σ2 receptors. mdpi.com
Influence of Amine Functionality on Receptor Interactions
The amine functionality at the C-4 position of the piperidine ring is pivotal for receptor interactions, often participating in key hydrogen bonding or ionic interactions. In many ligand-receptor complexes, a basic tertiary amine is a common feature of the pharmacophore. nih.gov For instance, in a series of dual-target inhibitors of acetylcholinesterase and serotonin (B10506) transporter, the poor affinity of some compounds was attributed to the absence of ionic or cation–π interactions between the amine of the piperidine ring and specific amino acid residues (Asp or Glu) in the binding site. mdpi.com The introduction of a benzyl group on the piperidine nitrogen can sometimes hinder these crucial interactions. mdpi.com
Effects of Linker Groups and Conformational Flexibility on Activity
The linker connecting the this compound core to other parts of a molecule significantly influences its biological activity. The length and flexibility of the linker can impact binding affinity by affecting the optimal positioning of the binding fragments and the entropic penalty of binding. nih.gov
In a series of sigma-1 receptor ligands, the length of the alkylamino linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was critical for affinity. mdpi.com Increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the human sigma-1 receptor. mdpi.com
| Compound | Linker Length (n) | hσ1R Ki (nM) |
|---|---|---|
| 1 | 0 | 29.2 |
| 2 | 2 | 7.57 ± 0.59 |
| 3 | 3 | 2.97 ± 0.22 |
| 4 | 4 | 3.97 ± 0.66 |
Conformational flexibility is another key factor. While some flexibility is necessary for a ligand to adopt an optimal conformation for binding, excessive flexibility can be detrimental due to the entropic cost. nih.gov The piperidine ring itself can adopt different conformations, and its substitution pattern can influence this. researchgate.netrsc.org The introduction of bulky substituents or the formation of bridged piperidine derivatives can constrain the ring in a specific conformation, which may or may not be favorable for binding to a particular target. researchgate.net
Structure-Pharmacokinetic Relationships and Metabolic Stability Considerations
The structural features of this compound and its derivatives not only determine their pharmacodynamic properties but also their pharmacokinetic profile, including metabolic stability.
Impact of Substituent Lipophilicity on Pharmacokinetic Properties
Lipophilicity is a key physicochemical property that influences various pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). researchgate.net The lipophilicity of a molecule, often expressed as logP or logD, can be modulated by altering its substituents.
In the development of PKB inhibitors based on the 4-amino-4-benzylpiperidine scaffold, it was found that these compounds underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. nih.gov This was likely due to the lipophilic nature of the benzyl group. The introduction of more lipophilic benzyl substituents, while improving selectivity in some cases, can also lead to increased metabolic liability. nih.gov
Research on other piperidine-containing compounds has shown a clear correlation between lipophilicity and pharmacokinetic parameters. For instance, in a study of xanthine (B1682287) derivatives, logD was found to be a major determinant of the volume of distribution, elimination rate constant, and clearance. mdpi.com Similarly, for a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, modifications to the alicyclic amine portion of the molecule, including the replacement of a piperazine (B1678402) with a piperidine ring, led to improved metabolic stability in rat liver microsomes. nih.gov This highlights the importance of optimizing the lipophilicity and metabolic soft spots of a lead compound to achieve a desirable pharmacokinetic profile.
Bioisosteric Replacements for Enhanced Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. For amine-containing structures like this compound, a primary route of metabolism is N-dealkylation, a process often catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govacs.org This reaction involves the enzymatic removal of the N-benzyl group, which can lead to rapid clearance and the formation of pharmacologically active or inactive metabolites. nih.govnih.gov To enhance metabolic stability, medicinal chemists employ bioisosteric replacement strategies to modify the parent structure at its most metabolically vulnerable sites.
A key metabolic liability for N-benzylpiperidine scaffolds is the susceptibility of the benzylic C-H bonds to oxidation, which initiates the N-dealkylation cascade. Another potential metabolic hotspot is the piperidine ring itself, which can undergo oxidation. nih.gov Strategies to mitigate these pathways focus on replacing or modifying the labile groups with bioisosteres that are more resistant to enzymatic attack while retaining the desired pharmacological activity.
One common approach is to replace the entire N-benzyl moiety with a different chemical group that is less prone to enzymatic cleavage. For instance, replacing the piperidine ring with a less metabolically active azetidine (B1206935) ring has been shown to prevent N-dealkylation in related structures. nih.gov In one study, replacing a piperidine with an azetidine shifted the metabolic pathway away from N-dealkylation and toward oxidation on a different part of the molecule, thereby improving stability at the intended site. nih.gov
Another effective strategy involves modifying the benzyl group itself. Introducing steric hindrance near the nitrogen atom can shield the benzylic position from the active site of metabolizing enzymes. psu.edu Furthermore, replacing the phenyl ring of the benzyl group with a more metabolically robust heteroaromatic ring, such as a pyridine or pyrimidine, can also confer stability. pressbooks.pub These heteroaromatic rings often have different electronic properties that make them less susceptible to oxidative metabolism.
Research into related N-substituted piperidine and piperazine analogs has demonstrated the success of these strategies. In a series of dopamine transporter (DAT) inhibitors, replacing a metabolically unstable piperazine ring with a piperidine ring led to a significant improvement in metabolic stability in rat liver microsomes. nih.govnih.gov This highlights that even subtle changes in the heterocyclic core can have a profound impact on the metabolic fate of a compound.
The following table presents hypothetical data based on common metabolic outcomes for N-benzylpiperidine derivatives, illustrating how specific bioisosteric replacements could enhance the metabolic half-life (t½) of the parent compound, this compound, in human liver microsomes (HLM).
Preclinical Efficacy Studies in Disease Models
Anticancer Efficacy Investigations
Antiproliferative Activity in Diverse Cancer Cell Lines
Currently, there is a lack of specific, publicly available data detailing the antiproliferative activity of 1-(4-Chlorobenzyl)piperidin-4-amine, including IC50 values, across a diverse range of cancer cell lines. While related piperidine (B6355638) derivatives have demonstrated anticancer properties, direct evidence for the standalone efficacy of this specific compound is not extensively documented in accessible scientific literature.
Pharmacodynamic Modulation of AKT and Downstream Biomarkers in Preclinical Models
The serine/threonine kinase AKT is a critical node in signaling pathways that regulate cell survival and proliferation, making it a key target in cancer therapy. Studies have been conducted on complex derivatives of this compound, such as those containing a pyrrolopyrimidine moiety, which have shown to be potent inhibitors of the PI3K/AKT/mTOR pathway. These related compounds have demonstrated the ability to modulate downstream biomarkers of AKT signaling in preclinical models. However, specific data on the direct effects of this compound on AKT phosphorylation and the activity of its downstream effectors are not available in the reviewed literature.
Antitumor Activity in Xenograft Models
Preclinical evaluation of a compound's efficacy in living organisms is a crucial step in its development as a therapeutic agent. Xenograft models, where human tumor cells are implanted into immunocompromised animals, provide a platform to assess in vivo antitumor activity. While research has indicated that more complex derivatives of this compound can inhibit tumor growth in breast cancer xenograft models, there is no specific data available from studies that have exclusively evaluated the antitumor activity of this compound in such models.
Antiviral Efficacy Studies
In addition to its potential anticancer properties, the antiviral activity of piperidine-containing compounds has been an area of research interest. Investigations have explored their ability to inhibit the replication and proliferation of various viruses.
Inhibition of Hepatitis C Virus (HCV) Assembly and Proliferation
The global health impact of the Hepatitis C virus (HCV) has driven extensive research into novel antiviral agents. While a variety of chemical compounds have been screened for their ability to inhibit different stages of the HCV life cycle, there is currently no specific, publicly available research demonstrating the efficacy of this compound in inhibiting HCV assembly or proliferation.
Antimalarial Investigations against Plasmodium falciparum Strains
Research into novel antimalarial agents is crucial to combat the global health threat posed by malaria, particularly with the rise of drug-resistant strains of Plasmodium falciparum. The piperidine scaffold is a known pharmacophore in various biologically active compounds, and its derivatives have been explored for their antiplasmodial potential.
A study by Seck et al. (2020) involved the synthesis and evaluation of a library of 1,4-disubstituted piperidine derivatives for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov This research identified several compounds within the synthesized library that exhibited potent antimalarial activity, with some demonstrating efficacy in the nanomolar range. nih.gov For instance, compounds 12d, 13b, and 12a were highlighted for their significant activity, comparable to the reference drug chloroquine. nih.gov
However, while this study provides a comprehensive analysis of a series of related piperidine derivatives, specific data for this compound is not explicitly detailed within the available scientific literature. Therefore, while the broader class of 1,4-disubstituted piperidines shows promise as a source of new antimalarial candidates, the specific efficacy of this compound against P. falciparum strains remains to be publicly reported.
Neuropharmacological Effects in Animal Models
The investigation of novel compounds for their effects on the central nervous system is a key area of pharmaceutical research, with a focus on identifying potential treatments for cognitive and neurodegenerative disorders.
A thorough review of the available scientific literature did not yield any preclinical studies that have investigated the impact of this compound on cognitive functions or memory retention in animal models. Consequently, there is no reported data on its potential to act as a cognitive enhancer or to influence memory processes.
Similarly, there is a lack of published research on the evaluation of this compound in animal models of neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. As a result, its potential therapeutic utility in these conditions has not been determined.
Assessment of Antimicrobial Properties
The continuous emergence of antibiotic-resistant pathogens necessitates the discovery and development of new antimicrobial agents. While the piperidine nucleus is a component of some antimicrobial compounds, the specific activity of this compound has not been extensively reported. A comprehensive search of scientific databases did not uncover any preclinical studies that have specifically assessed the antibacterial or antifungal properties of this compound against a range of microbial strains. Therefore, its spectrum of activity and potential as an antimicrobial agent remain uncharacterized.
Advanced Research Methodologies and Analytical Techniques
Computational Chemistry and Molecular Modeling
Computational studies offer a powerful lens through which to examine the properties and potential functions of 1-(4-Chlorobenzyl)piperidin-4-amine. These in silico techniques are instrumental in guiding laboratory research and accelerating the discovery process.
Molecular docking is a computational method used to predict how a molecule, such as this compound, will bind to a specific protein target. This technique is crucial for understanding potential therapeutic effects. For instance, studies on N-benzylpiperidine derivatives, a class to which the compound belongs, have utilized molecular docking to investigate their interactions with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov These simulations can predict the binding affinity and the specific orientation of the compound within the protein's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govtandfonline.com For example, docking studies on similar piperidine (B6355638) derivatives have revealed binding energies ranging from -8.13 to -13.37 kcal/mol, indicating strong and stable interactions with their target receptors. tandfonline.com
Density Functional Theory (DFT) is a quantum mechanical method employed to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide insights into its chemical behavior and the underlying mechanisms of its reactions.
Frontier Molecular Orbital (FMO) theory, a component of DFT, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. FMO analysis helps identify the regions of the molecule most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO) in a chemical reaction.
This table provides illustrative energy values for FMO analysis.
Frontier Electron Density (FED) calculations build upon FMO theory by mapping the electron density of the frontier orbitals. This provides a more detailed visualization of the reactive sites on the this compound molecule, pinpointing the specific atoms most susceptible to electrophilic or nucleophilic attack.
In silico tools are widely used to predict the potential biological activities of novel compounds. clinmedkaz.orgresearchgate.net For piperidine derivatives, online platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are employed to forecast a wide range of pharmacological effects based on the compound's structure. clinmedkaz.org These predictions can suggest potential applications in areas such as cancer treatment, central nervous system disorders, and as antimicrobial agents. clinmedkaz.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also developed for piperidine derivatives to correlate structural features with biological activity, such as farnesyltransferase inhibitory activity. nih.gov
Density Functional Theory (DFT) Analysis of Reaction Mechanisms
Spectroscopic and Diffraction-Based Characterization in Research
The definitive structural elucidation and characterization of this compound rely on a suite of established analytical techniques. These methods provide concrete data on the compound's molecular structure, functional groups, and atomic arrangement. The synthesis of similar piperidine derivatives is often followed by their structural elucidation using FT-IR, ¹H NMR, and LC-MS. tandfonline.com
For related compounds, such as 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate, single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure, confirming it crystallizes in a monoclinic system. ijert.org Spectroscopic analyses, including FT-IR, are used to identify the presence of key functional groups. ijert.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. core.ac.uk
In the context of "this compound" and its analogues, ¹H and ¹³C NMR are routinely employed. The ¹H NMR spectrum would reveal characteristic signals for the protons on the piperidine ring, the chlorobenzyl group, and the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the piperidine ring would be found in the upfield region. chemicalbook.com The integration of these signals provides a ratio of the number of protons in each unique environment. core.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. core.ac.uk Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, allowing for the identification of aromatic, aliphatic, and substituted carbons. unica.it
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized to establish the connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.33 (m) | 128.7, 127.6, 127.2, 126.7 |
| Piperidine CH | 1.81 (m), 2.98 (m), 3.51 (m) | 47.2, 44.6, 42.7, 42.3, 28.2, 24.8 |
| Benzyl (B1604629) CH₂ | 4.24 (m) | Not specified |
Data adapted from a study on a related N-(2-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide. unica.it
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. researchgate.net The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds within the molecule.
For "this compound," the FT-IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups:
N-H stretch: The primary amine (R-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orglibretexts.org
C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups are observed just below 3000 cm⁻¹. youtube.com
C=C stretch: The aromatic ring will have characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. youtube.com
C-N stretch: The C-N stretching vibration of the amine would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-Cl stretch: The carbon-chlorine bond would exhibit a stretching vibration in the lower frequency region of the spectrum.
Table 2: Characteristic FT-IR Absorption Ranges for Key Functional Groups
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
This table provides general ranges and specific values can vary based on the molecular structure. libretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photodegradation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, such as the aromatic ring in "this compound." The absorption of UV light excites electrons to higher energy levels, and the wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the chromophore.
UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving the compound. nih.gov For example, by observing the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. researchgate.net This is valuable for understanding how the compound interacts with other molecules or under specific conditions.
Photodegradation studies also utilize UV-Vis spectroscopy to assess the stability of the compound when exposed to light. Changes in the UV-Vis spectrum over time can indicate the breakdown of the molecule and the formation of degradation products.
Table 3: Illustrative UV-Vis Absorption Data for Aromatic Amines
| Compound Type | Typical λ_max (nm) | Solvent |
| Aromatic Amine | ~280 - 320 | Ethanol |
Note: The specific λ_max for "this compound" would need to be determined experimentally.
Mass Spectrometry (MS) for Product Identification and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. scielo.br
For "this compound," electrospray ionization (ESI) is a common ionization technique. unica.it The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragment ions can be analyzed to elucidate the structure of the molecule. scielo.br The fragmentation pattern of "this compound" would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring, providing further structural confirmation. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₁₇ClN₂ |
| Molecular Weight | 224.73 g/mol |
| ESI-MS (Positive Mode) | [M+H]⁺ at m/z 225.11 |
Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination
Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For "this compound," a successful single crystal XRD analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the spatial relationship between the chlorobenzyl group and the piperidine ring. Furthermore, XRD can elucidate intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound. nih.gov
Table 5: Illustrative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Data adapted from a study on a related piperazine (B1678402) derivative. researchgate.net The specific crystallographic data for "this compound" would require experimental determination.
Development of Biochemical and Cell-Based Assays for Compound Evaluation
To assess the biological activity of "this compound" and its analogues, various biochemical and cell-based assays are developed. These assays are designed to investigate the compound's interaction with specific biological targets and its effects on cellular processes.
Biochemical Assays:
Biochemical assays are conducted in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For example, if "this compound" were being investigated as a potential enzyme inhibitor, a biochemical assay would be used to determine its inhibitory potency (e.g., IC₅₀ value). scielo.brscielo.br These assays often utilize spectroscopic or fluorometric methods to detect changes in the activity of the target molecule in the presence of the test compound. scielo.br
Cell-Based Assays:
Cell-based assays are performed using living cells and provide information about the compound's effects in a more physiologically relevant context. nih.gov These assays can be used to evaluate a wide range of cellular responses, including:
Cytotoxicity: Assays like the MTT or CTB assay are used to determine the concentration at which the compound becomes toxic to cells. mdpi.com
Cell Proliferation: These assays measure the effect of the compound on cell growth and division.
Apoptosis: Assays can be used to determine if the compound induces programmed cell death. mdpi.com
Cell Cycle Analysis: Flow cytometry can be used to investigate if the compound causes cells to arrest at a particular phase of the cell cycle. nih.govmdpi.com
Target Engagement: In-cell assays can be developed to confirm that the compound is interacting with its intended target within the cell.
The choice of assays depends on the therapeutic area and the specific biological hypothesis being tested for "this compound." For instance, if it is being explored as an antifungal agent, assays measuring the inhibition of fungal growth and the disruption of ergosterol (B1671047) biosynthesis would be relevant. mdpi.com Similarly, if its potential as an anticancer agent is under investigation, assays measuring cytotoxicity against cancer cell lines and the induction of apoptosis would be employed. mdpi.com
Q & A
Q. What are the key synthetic routes for 1-(4-Chlorobenzyl)piperidin-4-amine?
- Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine with 4-chlorobenzyl chloride under basic conditions. A typical protocol involves:
Alkylation : Reacting piperidin-4-amine with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Purification : Extracting the product using dichloromethane, followed by column chromatography or recrystallization.
Salt Formation : Converting the free base to its hydrochloride salt by treatment with HCl gas in ethanol for improved stability .
- Key Data :
- Yield: ~60–75% (depending on reaction optimization).
- Purity: ≥95% (confirmed by HPLC).
Q. How is this compound characterized in research settings?
- Methodological Answer : Common characterization techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 239.1).
- Elemental Analysis : Confirming C, H, N, and Cl content.
- X-ray Crystallography : For resolving stereochemistry in salt forms .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : The free base is sparingly soluble in water but dissolves in organic solvents (e.g., ethanol, DMSO). The hydrochloride salt improves aqueous solubility (~10 mg/mL in H₂O) .
- Stability :
- Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to light (UV-sensitive).
Advanced Research Questions
Q. What mechanistic insights exist for the oxidative degradation of this compound?
- Methodological Answer : A spectroscopic study using permanganate (MnO₄⁻) oxidation revealed:
- Reaction Pathway : The piperidine ring undergoes cleavage at the C-N bond, forming chlorobenzaldehyde and ammonia derivatives under acidic conditions (pH 2–4) .
- Kinetic Parameters :
- Rate constant (k) = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C.
- Activation energy (Eₐ) = 45.2 kJ/mol (determined via Arrhenius plot).
- Analytical Tools : UV-Vis spectroscopy (λ_max = 525 nm for MnO₄⁻ decay) and GC-MS for product identification .
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Maintaining 70–80°C during alkylation to balance reaction rate and byproduct formation.
- Solvent Selection : Using DMF over THF for higher dielectric constant, improving nucleophilicity of piperidin-4-amine.
- Catalyst Use : Adding catalytic KI (0.1 equiv) to accelerate SN2 displacement .
- Automated Synthesis : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility .
Q. What structural modifications influence the biological activity of piperidine derivatives like this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance receptor binding affinity (e.g., σ-receptors) .
- Methylation of the piperidine nitrogen reduces metabolic clearance (t₁/₂ increased from 2h to 6h in hepatic microsomes) .
- Biological Assays :
- Radioligand binding assays (e.g., [³H]-DTG for σ-receptors).
- In vitro cytotoxicity screening (IC₅₀ values in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
